molecular formula C17H21BrN4O4S B11103732 methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11103732
M. Wt: 457.3 g/mol
InChI Key: YQLSZLPCBQITDY-UHFFFAOYSA-N
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Description

METHYL 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with a bromo group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromo-1-methyl-1H-pyrazole with a suitable thiophene derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

METHYL 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a bromo-substituted pyrazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H21BrN4O4S

Molecular Weight

457.3 g/mol

IUPAC Name

methyl 2-[(4-bromo-1-methylpyrazole-3-carbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H21BrN4O4S/c1-6-22(7-2)16(24)13-9(3)11(17(25)26-5)15(27-13)19-14(23)12-10(18)8-21(4)20-12/h8H,6-7H2,1-5H3,(H,19,23)

InChI Key

YQLSZLPCBQITDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=NN(C=C2Br)C)C(=O)OC)C

Origin of Product

United States

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